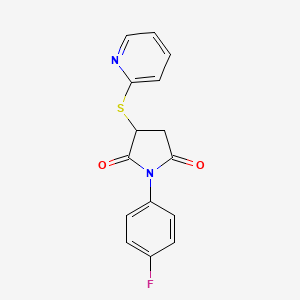

1-(4-Fluorophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-pyridin-2-ylsulfanylpyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O2S/c16-10-4-6-11(7-5-10)18-14(19)9-12(15(18)20)21-13-3-1-2-8-17-13/h1-8,12H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGLJFHIZYFFNEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)SC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable dione precursor.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

Attachment of the Pyridinylsulfanyl Group: The pyridinylsulfanyl group can be attached through a thiolation reaction using a pyridine derivative and a suitable thiol reagent.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the pyridinylsulfanyl group to a pyridinylthiol group.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid or sulfuric acid.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Pyridinylthiol derivatives.

Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities.

Chemical Biology: The compound can be used as a probe to study biological pathways and mechanisms.

Pharmaceutical Industry: It may serve as a lead compound for the development of new drugs.

Material Science: The compound’s unique chemical properties make it a candidate for the development of novel materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The fluorophenyl and pyridinylsulfanyl groups contribute to its binding affinity and selectivity towards these targets. The compound may modulate enzymatic activities, receptor functions, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Phenyl Ring Substitutions

- 1-(4-Bromophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione ():

Replacing fluorine with bromine increases molecular weight (Br: 79.9 g/mol vs. F: 19 g/mol) and lipophilicity (logP increases by ~0.5). Bromine’s larger size may enhance hydrophobic interactions but reduce metabolic stability . - 1-(4-Chlorophenyl)-3-(triazolylsulfanyl)pyrrolidine-2,5-dione ():

Antibacterial activity increases with halogen size (4-H < 4-Cl < 4-Br). However, fluorine’s electronegativity may favor hydrogen bonding over purely hydrophobic effects .

Heterocyclic Sulfur Linkers

- Thiophene derivatives show anticonvulsant ED50 values of 62.14–153.25 mg/kg in rodent models .

- 1-(4-Acetylphenyl)-3-aryloxypyrrolidine-2,5-dione ():

Aryloxy groups (e.g., 4-Bromophenyloxy) yield IC50 values of 5.2–6.2 mM against GABA transaminase, suggesting electron-withdrawing substituents enhance enzyme inhibition compared to sulfanyl groups .

Pharmacokinetic and Physicochemical Properties

Key molecular properties influencing bioavailability ():

| Property | Target for Oral Bioavailability | 1-(4-Fluorophenyl)-3-(pyridin-2-ylsulfanyl) Derivative | 1-(4-Bromophenyl) Analogue |

|---|---|---|---|

| Molecular Weight (g/mol) | <500 | ~320 | ~380 |

| Rotatable Bonds | ≤10 | 4 | 4 |

| Polar Surface Area (Ų) | ≤140 | ~90 | ~85 |

The fluorophenyl derivative’s lower molecular weight and moderate polar surface area (~90 Ų) suggest favorable oral absorption compared to brominated analogues .

Anticonvulsant Activity

- 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives ():

ED50 values range from 62.14 mg/kg (MES test) to 153.25 mg/kg (6 Hz test). Methylene linkers (vs. acetamide) improve activity, highlighting the importance of linker flexibility . - 1-(4-Fluorophenyl) derivative :

Predicted to exhibit anticonvulsant activity due to structural similarity, but pyridinylsulfanyl may reduce blood-brain barrier penetration compared to thiophene .

Antimicrobial Activity

- Mannich pyrol-pyridine bases (): Pyridine-containing derivatives show moderate activity against E. coli and B. subtilis (MIC ~50 µg/mL). The sulfanyl group in 1-(4-fluorophenyl) may enhance membrane permeability vs. amino-linked analogues .

Biological Activity

1-(4-Fluorophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

The molecular formula of this compound is , with a molecular weight of approximately 374.39 g/mol. The compound features a pyrrolidine core substituted with a 4-fluorophenyl group and a pyridin-2-ylsulfanyl moiety.

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

- Formation of the pyrrolidine core through cyclization reactions.

- Introduction of the fluorophenyl and pyridinyl groups via electrophilic aromatic substitution or nucleophilic addition methods.

Pharmacological Profile

Research indicates that compounds related to this structure exhibit significant activity as ligands for various receptors. Notably, derivatives have shown potent binding affinity to serotonin receptors (5-HT1A) and serotonin transporter proteins (SERT) .

Table 1: Binding Affinities of Related Compounds

| Compound ID | Receptor Type | Binding Affinity (nM) |

|---|---|---|

| Compound 15 | 5-HT1A | 10 |

| Compound 18 | SERT | 25 |

| Compound 30 | D2L | 50 |

The biological activity of this compound is primarily attributed to its interaction with the serotonin system. Computer docking simulations have confirmed that these compounds can effectively bind to the active sites of serotonin receptors, influencing neurotransmitter dynamics and potentially leading to anxiolytic or antidepressant effects .

Study on Antidepressant Activity

A study evaluated the antidepressant-like effects of several derivatives in animal models. The results indicated that compounds with similar structures to this compound significantly reduced immobility time in forced swim tests, suggesting potential efficacy in treating depression .

Anticancer Properties

Another investigation focused on the anticancer properties of the compound. In vitro assays revealed that certain derivatives exhibited cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer), with IC50 values in the low micromolar range .

Table 2: Cytotoxicity Results

| Cell Line | Compound ID | IC50 (µg/mL) |

|---|---|---|

| HCT-116 | Compound A | 1.9 |

| MCF-7 | Compound B | 2.3 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Fluorophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or cycloaddition reactions. For example, fluorophenylmaleimide derivatives can react with pyridinylthiols under reflux in ethanol or dichloromethane. Key parameters include:

- Catalyst : Acidic or basic conditions (e.g., triethylamine for deprotonation).

- Temperature : Reflux (~80°C) ensures sufficient reactivity without decomposition.

- Solvent : Polar aprotic solvents (e.g., DMF, ethanol) enhance solubility of aromatic intermediates.

Yield optimization (up to 78% reported) requires stoichiometric control of the pyridinylthiol reagent and purification via column chromatography .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the pyrrolidine-2,5-dione ring (δ ~2.5–3.5 ppm for CH2 groups) and aromatic protons (δ ~7.0–8.5 ppm). Fluorine substituents cause splitting patterns in adjacent protons .

- X-ray Diffraction : Resolves stereochemistry and confirms the (3E)-configuration of the exocyclic double bond in cycloadducts. Bond lengths (C=O: ~1.21 Å) and torsion angles help validate computational models .

- IR Spectroscopy : Strong carbonyl stretches (~1700–1750 cm⁻¹) confirm the dione moiety .

Advanced Research Questions

Q. How does this compound interact with biological targets such as GABA transaminase or acetylcholinesterase (AChE)?

- Methodological Answer :

- In Vitro Assays : Fluorometric analysis using purified enzymes (e.g., GABA transaminase) measures IC50 values. For example, fluorophenyl-pyrrolidine-dione derivatives show IC50 ~5.2–160.4 µM, competitive with vigabatrin .

- Docking Studies : Molecular docking (AutoDock Vina) identifies binding pockets. The pyridinylsulfanyl group may form π-π interactions with aromatic residues (e.g., Trp279 in AChE), while the fluorophenyl group enhances hydrophobic binding .

Q. What computational strategies (e.g., QSAR, DFT) predict the compound’s bioactivity, and which parameters are most critical?

- Methodological Answer :

- QSAR Models : 2D descriptors (e.g., logP, molar refractivity) correlate with anticonvulsant activity. Nitro and hydroxy substituents on the phenyl ring improve predicted pIC50 values (e.g., 3.124 for 3,5-dinitro derivatives) .

- DFT Calculations : HOMO-LUMO gaps (~4.5 eV) predict redox stability. Fukui indices highlight nucleophilic sites (e.g., sulfur in pyridinylsulfanyl) prone to metabolic oxidation .

Q. How can researchers resolve contradictions in reported biological activities across structural analogs?

- Methodological Answer :

- SAR Analysis : Compare substituent effects. For example, replacing 4-fluorophenyl with 2,4-difluorophenyl increases steric hindrance, reducing AChE inhibition but improving metabolic stability .

- Assay Standardization : Control variables like enzyme source (human vs. murine) and buffer pH. IC50 discrepancies may arise from differences in assay sensitivity (e.g., fluorometric vs. radiometric methods) .

Q. What strategies improve metabolic stability and bioavailability without compromising target affinity?

- Methodological Answer :

- Prodrug Design : Introduce esterase-labile groups (e.g., acetyloxy) to the pyrrolidine nitrogen, enhancing membrane permeability .

- Cytochrome P450 Inhibition : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) prolongs half-life in pharmacokinetic studies .

- Salt Formation : Sodium or hydrochloride salts improve aqueous solubility (>2 mg/mL) for in vivo models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.